molecular formula C10H8O5 B15069290 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one

3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B15069290
M. Wt: 208.17 g/mol
InChI Key: ZKGMJXQRUGZMRC-UHFFFAOYSA-N
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Description

3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with hydroxyl groups at positions 3, 5, and 6, and a methyl group at position 2. This compound belongs to the chromone family, a class of oxygen-containing heterocycles widely studied for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3,5,6-trihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O5/c1-4-8(12)10(14)7-6(15-4)3-2-5(11)9(7)13/h2-3,11-13H,1H3

InChI Key

ZKGMJXQRUGZMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with a methyl ketone in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromen-4-one derivatives arises from variations in substituent groups, which significantly influence their physicochemical and biological properties. Below is a detailed comparison of 3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one with structurally related compounds:

Hydroxyl vs. Methoxy Substitutions

  • 3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (): Substituents: Methoxy groups at positions 5, 7, and on the phenyl ring. This substitution is common in bioactive flavonoids to improve pharmacokinetic profiles. Synthesis: Achieved via glycoside removal and methyl iodide alkylation in DMF with K₂CO₃.
  • 6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one ():

    • Substituents : Dimethoxyphenyl group at position 6.
    • Impact : The electron-donating methoxy groups stabilize the aromatic system, possibly enhancing UV absorption and fluorescence properties. High synthetic yield (92%) suggests improved stability under reaction conditions.

Halogenated Derivatives

  • 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one (): Substituents: Fluorine at the para position of the phenyl group. Such derivatives are often explored in antimicrobial and anticancer research.
  • 6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one (): Substituents: Chlorine at position 6 and a thienyl group at position 2.

Polyhydroxylated Derivatives

  • 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one ():
    • Substituents : Additional hydroxyl groups at positions 7 and 4-hydroxyphenyl.
    • Impact : Increased hydroxylation enhances antioxidant capacity via radical scavenging but may reduce bioavailability due to high polarity.

Chroman-4-one vs. Chromen-4-one Systems

  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (): Structural Difference: Chroman-4-one lacks the double bond present in chromen-4-one.

Biological Activity

3,5,6-Trihydroxy-2-methyl-4H-chromen-4-one, a flavonoid compound also known as a chromone, exhibits significant biological activities primarily attributed to its unique hydroxylation pattern. This article delves into the various biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its chromen-4-one structure featuring three hydroxyl groups at positions 3, 5, and 6, and a methyl group at position 2. This specific arrangement enhances its antioxidant properties and potential therapeutic applications.

Antioxidant Activity

The primary biological activity of this compound is its antioxidant capacity . The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively and reduce oxidative stress in biological systems. Research indicates that this compound can significantly lower oxidative damage in various cellular models.

Table 1: Comparative Antioxidant Activity of Flavonoids

Compound NameHydroxyl GroupsAntioxidant Activity (IC50 µM)
This compound325
Quercetin520
Myricetin615
Fisetin530
Apigenin435

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial and fungal strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several chromone derivatives against common fungal pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 22.1 µM to over 184 µM against various fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

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